1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide
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Overview
Description
1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-5,6-dimethoxy-1H-indazole-3-carboxamide
- 1-Propyl-5,6-dimethoxy-1H-indazole-3-carboxamide
- 1-Butyl-5,6-dimethoxy-1H-indazole-3-carboxamide
Uniqueness: 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds.
Properties
CAS No. |
61491-86-9 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-ethyl-5,6-dimethoxyindazole-3-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-4-15-8-6-10(18-3)9(17-2)5-7(8)11(14-15)12(13)16/h5-6H,4H2,1-3H3,(H2,13,16) |
InChI Key |
GKLSVNJLMNZUJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=N1)C(=O)N)OC)OC |
Origin of Product |
United States |
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